BenchChemオンラインストアへようこそ!

4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide

MAO-A inhibition metabolite pharmacology reference standard selection

Procure Ro 16-3177 (≥98% purity) as your primary reference standard for bioanalytical method development. This major, pharmacologically inactive moclobemide metabolite achieves an 8 ng/mL LLOQ in human plasma, the lowest among metabolites. It is essential for avoiding cross-reactivity, ensuring precise quantification in pharmacokinetic, forensic, and ICH-compliant degradation studies, and is the only correct choice for species-specific metabolism models.

Molecular Formula C11H15ClN2O2
Molecular Weight 242.7 g/mol
CAS No. 111252-13-2
Cat. No. B1679450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide
CAS111252-13-2
SynonymsRo 16-3177;  Ro16-3177;  Ro-16-3177.
Molecular FormulaC11H15ClN2O2
Molecular Weight242.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCNCCO)Cl
InChIInChI=1S/C11H15ClN2O2/c12-10-3-1-9(2-4-10)11(16)14-6-5-13-7-8-15/h1-4,13,15H,5-8H2,(H,14,16)
InChIKeySPHJOGBBUGIRAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide (Ro 16-3177): A Pharmacologically Inert Moclobemide Metabolite with Key Differentiation in Analytical Reference Standards


4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide (CAS 111252-13-2), also designated Ro 16-3177, is a synthetic benzamide derivative that constitutes the secondary amine metabolite of the reversible monoamine oxidase-A (MAO-A) inhibitor moclobemide [1]. Unlike the active metabolites Ro 12-5637 and Ro 12-8095, Ro 16-3177 is pharmacologically inactive, lacks MAO-A inhibitory activity, and is the major circulating metabolite in human plasma [1][2]. This compound is primarily utilized as a reference standard in bioanalytical method development, pharmacokinetic studies, and forensic toxicology rather than as a pharmacological tool compound.

Why Generic Substitution of 4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide (Ro 16-3177) with Other Moclobemide Metabolites Fails in Analytical and Pharmacokinetic Workflows


The three primary moclobemide metabolites—Ro 16-3177, Ro 12-5637, and Ro 12-8095—exhibit fundamentally distinct pharmacological activity profiles, plasma concentration ranges, and analytical behavior. Ro 12-5637 retains weak MAO-A inhibitory activity, while Ro 12-8095 is formed via CYP2C19-mediated C-hydroxylation and exhibits formation rate-limited pharmacokinetics [1]. In contrast, Ro 16-3177 is pharmacologically inactive and is the most abundant circulating metabolite in human plasma, yet it is absent or below detection limits in certain species (e.g., humans in the Schoerlin study) [2]. These differences mean that substituting one metabolite reference standard for another compromises assay specificity, quantitative accuracy, and pharmacokinetic interpretation. Procurement of the correct, structurally authenticated metabolite standard is therefore non-negotiable for regulatory-compliant bioanalysis.

Quantitative Differentiation Evidence for 4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide (Ro 16-3177) Versus Closest Moclobemide Metabolite Analogs


Pharmacological Activity Status: Ro 16-3177 Is Pharmacologically Inactive, Unlike Ro 12-5637 and Ro 12-8095

Ro 16-3177 is explicitly described as 'pharmacologically inactive' with respect to MAO-A inhibition, whereas the N-oxide metabolite Ro 12-5637 retains certain MAO-A inhibitory activity (weak inhibitor) and Ro 12-8095 is also reported as having no MAO-A inhibitory activity in most sources but is formation rate-limited in pharmacokinetics [1][2]. This inactivity makes Ro 16-3177 the preferred internal standard or reference material in assays where residual pharmacological activity could confound results.

MAO-A inhibition metabolite pharmacology reference standard selection

Lower Limit of Quantitation (LLOQ) in Validated HPLC-UV Method: Ro 16-3177 Demonstrates Superior Sensitivity at 8 ng/mL

In a validated solid-phase extraction HPLC-UV method using a Nova-pak C8 column with UV detection at 230 nm, the LLOQ for Ro 16-3177 was 8 ng/mL, which is lower than the LLOQ for the other two metabolites: Ro 12-5637 at 10 ng/mL and Ro 12-8095 at 15 ng/mL [1]. The intra-day precision for Ro 16-3177 ranged from 2.91% to 6.58% RSD, which was comparable to or better than the other metabolites.

bioanalytical method validation LLOQ HPLC-UV plasma quantification

Species-Specific Plasma Concentration Profile: Ro 16-3177 Is Quantifiable in Rat but Undetectable in Human Plasma

In a comparative species study, after oral administration of 30 mg/kg moclobemide to rats, Ro 16-3177 reached a peak plasma concentration (Cmax) of 200 ng/mL at 15 minutes post-dose and remained detectable for up to 3 weeks [1]. In contrast, in human subjects receiving therapeutic moclobemide doses, neither Ro 16-3177 nor the primary amine metabolite Ro 16-6491 was detected in plasma at any time point [1]. This stark species disconnect means Ro 16-3177 serves as a critical marker for preclinical-to-clinical translational studies and species-specific metabolism investigations.

species differences pharmacokinetics metabolite profiling preclinical translation

Molecular Weight and Physicochemical Property Differentiation: Ro 16-3177 Has the Lowest Molecular Weight Among Moclobemide Metabolites

Ro 16-3177 (C11H15ClN2O2) has a molecular weight of 242.70 g/mol, which is substantially lower than Ro 12-5637 (C13H17ClN2O3, 284.74 g/mol) and Ro 12-8095 (C13H15ClN2O3, 282.72 g/mol) . Its predicted ACD/LogP is 0.75, and the predicted pKa is 14.14±0.46, reflecting the secondary amine and hydroxyl functionalities that distinguish it from the morpholine-ring-containing metabolites . The lower molecular weight and distinct LogP facilitate chromatographic separation and unambiguous mass spectrometric identification in multi-analyte methods.

molecular weight LogP pKa physicochemical properties metabolite identification

Photodegradation Fingerprint: Ro 16-3177 Is a Minor but Specific Degradation Product of Moclobemide Under UV Exposure

Under photodegradation conditions in methanolic media, UHPLC-MS/MS analysis identified 4-chlorobenzamide as the major degradation product of moclobemide, with Ro 16-3177 formed as a minor but structurally specific degradation product alongside 2-[(4-chlorobenzylidene)amino]-N-[2-ethoxyethenyl]ethenamine [1]. This finding establishes Ro 16-3177 as a necessary reference marker in stability-indicating analytical methods and forced degradation studies for moclobemide drug substance and product quality control.

photodegradation stability indicating UHPLC-MS/MS forced degradation

Bioanalytical Accuracy and Precision: Ro 16-3177 Demonstrates Robust Quantification Performance for Pharmacokinetic Studies

In the validated HPLC-UV method, the accuracy for Ro 16-3177 across three concentration levels ranged from 83.28% to 92.30%, with intra-day precision between 2.91% and 6.58% RSD [1]. These values meet the FDA bioanalytical method validation guidance criteria (accuracy within 85-115%, precision ≤15% RSD) and are comparable to those achieved for the parent drug moclobemide (accuracy: 84.55-93.68%, precision: 5.71-7.50% RSD) [1]. This performance profile supports the use of Ro 16-3177 as a reliable quantitative reference standard in regulated bioanalysis.

accuracy precision bioanalytical validation pharmacokinetic modeling

Optimal Application Scenarios for Procuring 4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide (Ro 16-3177) Based on Quantitative Differentiation Evidence


Regulated Bioanalytical Method Development and Validation for Moclobemide Pharmacokinetic Studies

Ro 16-3177 serves as the optimal metabolite reference standard for HPLC-UV or LC-MS/MS methods quantifying moclobemide and its metabolites in human or rodent plasma. With a validated LLOQ of 8 ng/mL—the lowest among all three moclobemide metabolites—and accuracy/precision values within FDA guidance criteria (accuracy 83.28-92.30%, precision 2.91-6.58% RSD), this standard enables sensitive and reliable quantification even at trace concentrations [1]. Its pharmacological inactivity eliminates the risk of cross-reactivity in enzyme inhibition assays, making it the preferred internal standard over the weakly active Ro 12-5637 [2].

Preclinical Species-Specific Metabolism and Translational Pharmacokinetic Studies

For research programs investigating species differences in moclobemide metabolism, Ro 16-3177 is an indispensable reference compound. It is the most abundant and persistent metabolite in rat plasma (Cmax 200 ng/mL at 15 min, detectable for up to 3 weeks) yet is completely absent in human plasma at therapeutic doses [1]. This species-specific profile makes Ro 16-3177 essential for calibrating rodent pharmacokinetic models and for investigating the translational relevance of preclinical metabolism data to human clinical pharmacology.

Pharmaceutical Stability-Indicating Method Development and Forced Degradation Quality Control

Quality control laboratories developing stability-indicating methods for moclobemide drug substance or finished product require authentic Ro 16-3177 as a degradation product marker. UHPLC-MS/MS photodegradation studies have confirmed that Ro 16-3177 is a specific minor degradation product formed alongside 4-chlorobenzamide under UV exposure in methanolic media [1]. Procurement of the pure reference standard enables accurate peak identification and quantification in forced degradation and shelf-life stability studies, supporting ICH Q1A(R2) compliance.

Forensic Toxicology and Clinical Overdose Confirmation

In forensic and clinical toxicology laboratories investigating suspected moclobemide overdose or serotonin syndrome cases, Ro 16-3177 serves as a confirmatory metabolite marker. While Ro 12-5637 and Ro 12-8095 may be present at variable concentrations depending on CYP2C19 metabolizer status and co-ingested drugs, Ro 16-3177 is the major circulating metabolite in human plasma [1][2]. Its distinct molecular weight (242.70 g/mol) and chromatographic retention properties facilitate unambiguous identification even in complex postmortem or clinical matrices, supporting medicolegal and clinical decision-making.

Quote Request

Request a Quote for 4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.